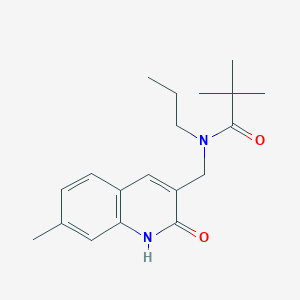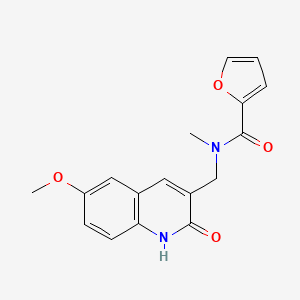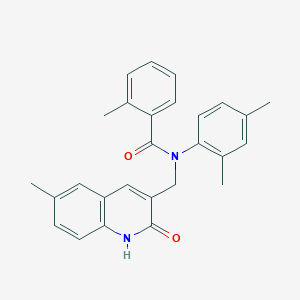
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline, also known as EONP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EONP belongs to the class of nitroaromatic compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exhibiting anti-inflammatory and antioxidant activities. The neuroprotective effects of this compound may be attributed to its ability to modulate oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes. It can inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound can also increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. In addition, this compound can modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. This compound exhibits potent biological activities at low concentrations, making it an ideal candidate for further studies. However, this compound has some limitations. It has poor solubility in water, which may limit its use in in vivo experiments. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline. Further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent. The development of this compound analogs with improved solubility and potency may also be explored. In addition, the use of this compound as a photosensitizer in photodynamic therapy warrants further investigation. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Synthesemethoden
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline can be synthesized using several methods, including the reaction of 3-ethyl-5-nitro-1,2,4-oxadiazole with 4-bromo-N-propylaniline in the presence of a palladium catalyst. Another method involves the reaction of 3-ethyl-5-nitro-1,2,4-oxadiazole with 4-chloro-N-propylaniline in the presence of a base. These methods have been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been reported to have neuroprotective effects and can improve cognitive function. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-7-14-10-6-5-9(8-11(10)17(18)19)13-15-12(4-2)16-20-13/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHUPQYDMFJNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

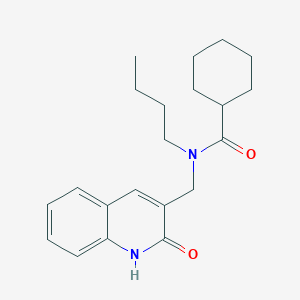
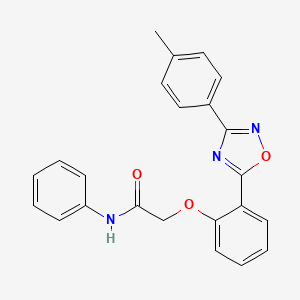
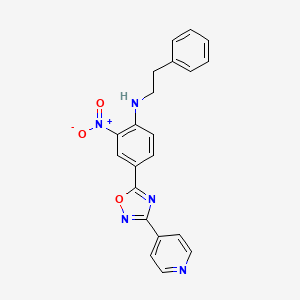

![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)

